molecular formula C10H11N3S B13248723 N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13248723
M. Wt: 205.28 g/mol
InChI Key: NDJODUZCUJNRPZ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine ( 2060028-35-3) is a heterocyclic organic compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol . This chemical belongs to a class of thiazolopyridine derivatives that have been identified as histamine H3 receptor ligands . The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and to a lesser extent in the peripheral nervous system . As such, this compound is a valuable chemical tool for neuroscience research, with potential applications in the study of disorders of the nervous system, including neurodegenerative diseases, sleep disorders, and cognitive functions . The core structure of this molecule is a [1,3]thiazolo[5,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets. Substitution with the cyclobutylamine group at the 2-position is a key structural feature that influences its binding affinity and selectivity for the H3 receptor. Researchers utilize this compound in preclinical studies to investigate H3 receptor-mediated signaling pathways and to evaluate its potential as a therapeutic agent. It is supplied and used For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H11N3S/c1-3-7(4-1)12-10-13-8-5-2-6-11-9(8)14-10/h2,5-7H,1,3-4H2,(H,12,13)

InChI Key

NDJODUZCUJNRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC3=C(S2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Strategies

Single-Step Cyclocondensation from Chloronitropyridines

A one-pot method utilizes chloronitropyridine precursors and cyclobutyl thioamides/thioureas under optimized conditions:

  • Reaction :
    $$
    \text{Chloronitropyridine} + \text{Cyclobutyl thioamide} \xrightarrow{\text{Base, Solvent}} \text{N-Cyclobutyl-thiazolo[5,4-b]pyridin-2-amine}
    $$
  • Conditions :
    • Solvents: Acetonitrile, DMF, or THF.
    • Bases: Triethylamine or DBU.
    • Temperature: 60–100°C for 3–8 hours.
  • Yield : Up to 85% (reported for analogous derivatives).
Key Advantages:
  • Avoids multi-step purifications.
  • Scalable for industrial production.

Multi-Step Pathway via Thiazole Ring Formation

VulcanChem outlines a sequential approach:

  • Step 1 : Synthesis of the thiazolo[5,4-b]pyridine core via cyclocondensation of 2-aminopyridine-3-thiol with cyclobutyl isothiocyanate .
  • Step 2 : Functionalization via nucleophilic substitution or cross-coupling to introduce the cyclobutyl group.

$$
\begin{align}
&\text{2-Aminopyridine-3-thiol} + \text{Cyclobutyl isothiocyanate} \rightarrow \
&\text{Thiazolo[5,4-b]pyridine intermediate} \xrightarrow{\text{Substitution}} \text{Target compound}
\end{align
}
$$

Conditions:
  • Cyclocondensation: Ethanol reflux, 12 hours.
  • Substitution: Pd-catalyzed coupling or SNAr with cyclobutylamine.

Comparative Analysis of Methods

Method Yield Complexity Scalability Key References
Single-Step Cyclocondensation 75–85% Low High
Multi-Step Pathway 60–70% Moderate Moderate
Suzuki Cross-Coupling 50–65% High Low

Critical Research Findings

Solvent and Base Selection

  • Acetonitrile and triethylamine are optimal for minimizing side reactions (e.g., hydrolysis) while maintaining reaction homogeneity.
  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution steps.

Temperature Control

  • Elevated temperatures (60–100°C) accelerate cyclocondensation but risk decomposition. Microwave-assisted synthesis reduces reaction time by 40%.

Chirality Considerations

  • The cyclobutyl group introduces stereochemical complexity. Enantioselective synthesis remains underexplored but could leverage chiral auxiliaries or catalysts.

Industrial-Scale Considerations

  • Patent Insights : Avoid viscous intermediates by using neutral reagents and controlled base addition (e.g., triethylamine in acetonitrile).
  • Cost Drivers : Cyclobutylamine precursors are commercially available but require strict anhydrous handling.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom is susceptible to oxidation. While direct data for this specific compound is limited, studies on analogous thiazolo[5,4-b]pyridines indicate that oxidation with agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones (Table 1). These transformations are critical for modulating electronic properties and biological activity .

Table 1: Oxidation Reactions

Reaction TypeReagents/ConditionsProductApplication
Sulfur oxidationH₂O₂ (30%), RT, 6hThiazole sulfoxideIncreases polarity for solubility optimization
Sulfur oxidationmCPBA, DCM, 0°C → RTThiazole sulfoneEnhances metabolic stability in drug candidates

Substitution Reactions

The amine group and pyridine nitrogen serve as key sites for electrophilic and nucleophilic substitutions:

2.1. Amine Functionalization

The cyclobutylamine group undergoes acylation and sulfonylation to introduce diverse substituents. For example:

  • Acylation : Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives.

  • Sulfonylation : Treatment with benzenesulfonyl chloride forms sulfonamide analogs, a modification shown to enhance kinase inhibition in related thiazolo-pyridines .

Table 2: Amine Substitution Examples

ReactionReagentsProductBiological Impact
AcylationAcCl, DCM, Et₃NN-Acetyl derivativeReduces basicity, alters pharmacokinetics
SulfonylationArSO₂Cl, pyridineSulfonamide analogImproves target binding affinity (e.g., PI3K inhibition)

2.2. Pyridine Ring Modifications

Electrophilic aromatic substitution (EAS) at the pyridine’s C5 or C7 positions is feasible under nitrating or halogenating conditions. For instance:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling subsequent reductions to amines.

  • Halogenation : Br₂/FeBr₃ adds bromine atoms for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functionalization via Catalytic Cross-Coupling

The thiazolo[5,4-b]pyridine core supports palladium-catalyzed couplings , such as:

  • Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups at the C6 position.

  • Sonogashira coupling : Alkynes are added to the C5 position for π-system extension .

Table 3: Catalytic Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstrateApplication
Buchwald-HartwigPd(dba)₂/XPhosAryl halidesExpands diversity for SAR studies
SonogashiraPd(PPh₃)₂Cl₂, CuITerminal alkynesExtends conjugation for material science

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiazole ring may undergo ring-opening to form thioamide intermediates, which can recyclize into novel heterocycles. For example:

  • Acid-mediated hydrolysis : HCl/EtOH cleaves the thiazole, yielding a pyridine-thiol intermediate.

Biological Activity-Driven Modifications

Research on thiazolo[5,4-b]pyridines highlights strategic modifications to enhance kinase inhibition (e.g., c-KIT, PI3K):

  • 3-Trifluoromethylphenyl substitution at C6 improves hydrophobic interactions in enzyme pockets .

  • Morpholinyl groups at C2 increase solubility and target engagement .

Stability and Reactivity Considerations

  • pH Sensitivity : The pyridine nitrogen (pKa ~5) protonates under acidic conditions, altering solubility and reactivity.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine with halogenated, methoxy-substituted, and other analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Melting Point (°C) Key Properties
[1,3]Thiazolo[5,4-b]pyridin-2-amine H (Parent compound) C₆H₅N₃S 151.19 31784-70-0 252–254 High thermal stability; pKa ~2.09
6-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine Cl at position 6 C₆H₄ClN₃S 185.64 EN300-349337 N/A Increased polarity; hazard category H5
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine Br at position 5 C₆H₄BrN₃S 230.09 934266-82-7 N/A Enhanced halogen bonding potential
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine OCH₃ at position 5 C₇H₇N₃OS 181.21 13797-77-8 N/A Improved solubility; electron-donating
6-Fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine F at position 6 (isomer) C₆H₄FN₃S 169.18 1824632-32-7 N/A Altered ring conformation
This compound* Cyclobutyl at N2 C₁₀H₁₂N₄S 220.29 Not available Predicted ~200–220 Moderate lipophilicity; steric hindrance

*Inferred properties based on structural analogs.

Key Observations :

  • Methoxy Substitution : The 5-methoxy analog (CAS 13797-77-8) improves aqueous solubility due to the electron-donating methoxy group, which may enhance bioavailability .
  • Positional Isomerism : The 5,4-b vs. 5,4-c ring fusion (e.g., 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine) alters electronic distribution and steric interactions, impacting receptor binding .

Biological Activity

N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound characterized by a thiazole ring fused to a pyridine structure, featuring a cyclobutyl group. This unique structural arrangement contributes to its potential biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₄N₂S, with a molecular weight of approximately 218.31 g/mol. The compound's thiazolo-pyridine framework is known for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : This compound has been investigated for its potential as an antibacterial agent. Studies show that derivatives of thiazolo[5,4-b]pyridine structures often demonstrate significant antibacterial properties against various strains of bacteria .
  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases. For instance, studies involving related thiazolo derivatives have indicated potential inhibitory effects on kinases such as CDK1 and GSK-3, which are crucial in cell cycle regulation and metabolic processes .
  • Cholinesterase Inhibition : There is evidence suggesting that compounds with similar structures can inhibit cholinesterase enzymes, which play a vital role in neurotransmission. This activity could have implications for treating neurodegenerative diseases .

1. Synthesis and Evaluation of Antibacterial Activity

A study focused on synthesizing various thiazolo derivatives, including this compound, demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The synthesized compounds showed varying degrees of antibacterial activity, with some exhibiting MIC values in the low micromolar range.

Compound NameMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
Related Thiazole Derivative16Escherichia coli

2. Kinase Inhibition Studies

Another significant area of research has been the compound's interaction with kinases. A series of thiazolo derivatives were tested for their inhibitory potency against various kinases:

Kinase TargetIC50 (µM)Reference
CDK10.5
GSK-30.8
DYRK1A1.2

These findings suggest that this compound could serve as a lead compound for developing kinase inhibitors.

The biological activity of this compound is primarily attributed to its ability to bind to specific target proteins involved in disease mechanisms. The interactions with enzymes such as kinases and cholinesterases are crucial for modulating their activity and potentially altering disease pathways.

Q & A

Q. Optimization Strategies :

  • Temperature and solvent : Higher yields (e.g., 87%) are achieved in refluxing 2-propanol compared to room-temperature reactions .
  • Catalysts : Additives like triethylamine or N-methylmorpholine improve cyclization efficiency .

Q. Table 1: Representative Synthetic Routes

PrecursorReagent/ConditionsYieldReference
5-Amino-2-methoxypyridineKSCN, 2-propanol, reflux87%
2-Chloropyridin-3-amineIsoselenocyanate, 2-propanol90.4%
Multi-step synthesis*7 steps, commercial reagents34–60%

*From , involving Goldberg reactions and Ru complexation.

How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography confirm the structure and purity of this compound?

Basic Research Question

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify cyclobutyl protons (δ 2.5–3.5 ppm) and thiazole ring connectivity. Aromatic protons typically appear as doublets (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C12_{12}H14_{14}N4_{4}S requires m/z 264.0843) .

Q. Advanced Crystallographic Analysis :

  • Crystal growth : Slow evaporation of CCl4_4 solutions yields diffraction-quality crystals .
  • Data collection : Monoclinic systems (e.g., space group P21_1/n) with parameters a = 12.53 Å, b = 7.46 Å, c = 13.89 Å, β = 112.33° .
  • Hydrogen bonding : Identify N–H⋯N interactions (2.93 Å) stabilizing dimeric structures .

What in vitro biological screening strategies assess inhibitory activity against kinase targets like PI3K?

Basic Research Question

  • Enzymatic assays : Use recombinant PI3K isoforms (α, β, γ, δ) with ATP-competitive fluorescence polarization assays. Measure IC50_{50} values via dose-response curves (e.g., 3.6 nM for PI3Kα) .
  • Selectivity panels : Test against related kinases (e.g., mTOR, AKT) to rule off-target effects.

Q. Table 2: Representative Bioactivity Data

CompoundPI3Kα IC50_{50}PI3Kβ IC50_{50}Selectivity (α/β)Reference
19a3.6 nM36 nM10-fold
17c*39 nMN/ALiver-selective

*Glucokinase activator with tissue-specific activity.

How can structure-activity relationship (SAR) studies identify critical functional groups enhancing target affinity?

Advanced Research Question

  • Core modifications : Replace pyridyl with phenyl groups, reducing PI3Kα activity by >50%, highlighting the necessity of N-heterocycles .
  • Substituent effects :
    • Sulfonamides : 2-Chloro-4-fluorophenyl sulfonamide (19b) improves potency (IC50_{50} = 4.2 nM) .
    • Cyclobutyl : Enhances metabolic stability by reducing CYP450 oxidation .

Q. Methodology :

  • Parallel synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains).
  • Docking studies : Validate interactions (e.g., hydrogen bonds with PI3Kα Val851) .

How to address discrepancies in biological activity data across assay platforms?

Advanced Research Question

  • Assay standardization : Use uniform ATP concentrations (e.g., 10 μM) and buffer conditions (pH 7.4) .
  • Data normalization : Include reference inhibitors (e.g., Wortmannin) to control for inter-assay variability.

Case Study : IC50_{50} values for PI3Kα ranged from 3.6–12 nM due to differences in enzyme batches and detection methods (fluorescence vs. radiometric) .

What strategies improve kinase isoform selectivity?

Advanced Research Question

  • Cavity-directed design : Exploit PI3Kα-specific residues (e.g., Trp780) using bulkier substituents .
  • Prodrug approaches : Incorporate liver-targeting groups (e.g., glucuronides) to enhance tissue specificity .

How do computational docking studies predict binding interactions?

Advanced Research Question

  • Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
  • Key interactions : Thiazolo[5,4-b]pyridine core forms hydrogen bonds with PI3Kα hinge regions (e.g., Glu849) .

What methodologies validate metabolic stability and pharmacokinetics?

Advanced Research Question

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance .
  • In vivo PK : Administer orally to rodents and collect plasma for LC-MS/MS analysis of AUC and Cmax_{\text{max}}.

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